molecular formula C9H18N2 B3154404 4-(Azetidin-1-ylmethyl)piperidine CAS No. 775288-22-7

4-(Azetidin-1-ylmethyl)piperidine

Cat. No.: B3154404
CAS No.: 775288-22-7
M. Wt: 154.25 g/mol
InChI Key: BOZQIJLZVVMGFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Azetidin-1-ylmethyl)piperidine is a heterocyclic compound that features both an azetidine and a piperidine ring. These structures are significant in medicinal chemistry due to their presence in various pharmacologically active molecules. The azetidine ring, a four-membered nitrogen-containing ring, is known for its ring strain, which imparts unique reactivity. The piperidine ring, a six-membered nitrogen-containing ring, is a common scaffold in many drugs and natural products.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Azetidin-1-ylmethyl)piperidine typically involves the formation of the azetidine ring followed by its attachment to the piperidine ring. One common method involves the cyclization of appropriate precursors under basic conditions to form the azetidine ring. This is followed by nucleophilic substitution reactions to attach the azetidine ring to the piperidine ring.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often utilize solid acid catalysts, such as magnesium hydrogen sulfate, to facilitate the cyclo-condensation reactions required to form the piperidine ring .

Chemical Reactions Analysis

Types of Reactions: 4-(Azetidin-1-ylmethyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions are common, where the azetidine or piperidine nitrogen can be functionalized with different substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce fully saturated derivatives.

Scientific Research Applications

Comparison with Similar Compounds

    Piperidine: A six-membered nitrogen-containing ring that is a common scaffold in many drugs.

    Azetidine: A four-membered nitrogen-containing ring known for its ring strain and reactivity.

    Pyrrolidine: A five-membered nitrogen-containing ring with similar reactivity to azetidine.

Uniqueness: 4-(Azetidin-1-ylmethyl)piperidine is unique due to the combination of the azetidine and piperidine rings, which imparts distinct chemical and biological properties. The presence of both rings allows for a diverse range of chemical reactions and potential biological activities, making it a valuable compound in medicinal chemistry and drug development .

Properties

IUPAC Name

4-(azetidin-1-ylmethyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c1-6-11(7-1)8-9-2-4-10-5-3-9/h9-10H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOZQIJLZVVMGFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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